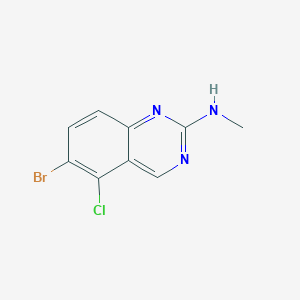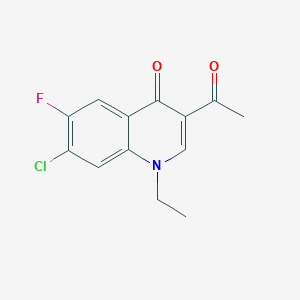
3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one typically involves multi-step organic reactions. A common route might include:
Starting Material: A suitable quinoline derivative.
Chlorination: Introduction of the chlorine atom at the 7th position using reagents like thionyl chloride.
Fluorination: Introduction of the fluorine atom at the 6th position using reagents like diethylaminosulfur trifluoride (DAST).
Acetylation: Introduction of the acetyl group at the 3rd position using acetyl chloride or acetic anhydride.
Ethylation: Introduction of the ethyl group at the 1st position using ethyl iodide and a suitable base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolone N-oxides.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine and fluorine atoms may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinolones.
Scientific Research Applications
3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Possible antibacterial or antiviral properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on its specific biological activity. For example, if it exhibits antibacterial properties, it might inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Norfloxacin: Used to treat urinary tract infections.
Uniqueness
3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one’s unique substituents may confer distinct chemical reactivity and biological activity compared to other quinolones.
Properties
CAS No. |
105892-51-1 |
|---|---|
Molecular Formula |
C13H11ClFNO2 |
Molecular Weight |
267.68 g/mol |
IUPAC Name |
3-acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4-one |
InChI |
InChI=1S/C13H11ClFNO2/c1-3-16-6-9(7(2)17)13(18)8-4-11(15)10(14)5-12(8)16/h4-6H,3H2,1-2H3 |
InChI Key |
ZZMGORRWKOKNOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


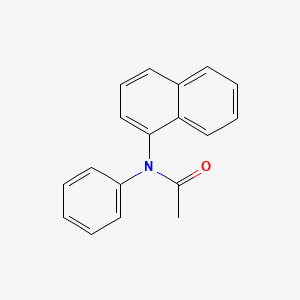
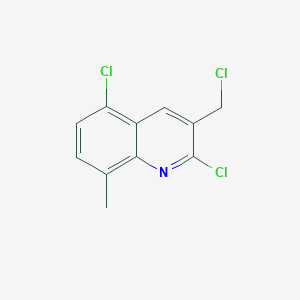
![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)


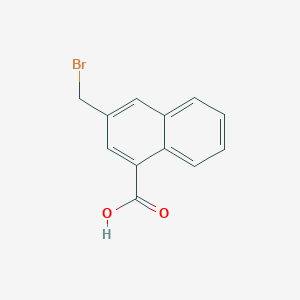
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)

![(3aR,4R,5R,6aS)-5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B11853182.png)
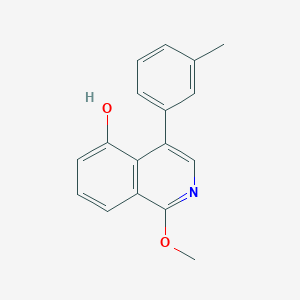


![Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate](/img/structure/B11853197.png)
